3,5-Bis(thiophene-2-sulfonamido)benzoic acid
CAS No.: 327091-20-3
Cat. No.: VC4246387
Molecular Formula: C15H12N2O6S4
Molecular Weight: 444.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327091-20-3 |
|---|---|
| Molecular Formula | C15H12N2O6S4 |
| Molecular Weight | 444.51 |
| IUPAC Name | 3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid |
| Standard InChI | InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19) |
| Standard InChI Key | YMKWCYZZDNTRNS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure is defined by a benzoic acid backbone with two thiophene-2-sulfonamide substituents. Key physicochemical properties include:
The presence of sulfonamide groups enhances hydrogen-bonding potential, while the thiophene rings contribute to π-π stacking interactions, critical for binding biological targets .
Spectral and Crystallographic Data
Although crystallographic data for this specific compound remains unpublished, analogous sulfonamide-bearing benzoic acids exhibit characteristic IR absorption bands for sulfonyl () groups near 1350–1160 cm and carboxylic acid () stretches at 2500–3300 cm . NMR spectra typically show distinct signals for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH groups (δ 10–12 ppm) .
Synthesis and Modification
Synthetic Pathways
The synthesis of 3,5-bis(thiophene-2-sulfonamido)benzoic acid involves sequential sulfonylation and coupling reactions :
-
Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene.
-
Amidation with Benzoic Acid Derivative: 3,5-Diaminobenzoic acid reacts with thiophene-2-sulfonyl chloride in a base (e.g., pyridine) to form the bis-sulfonamide product.
-
Purification: Crystallization or chromatography yields the final compound .
Key challenges include controlling regioselectivity and minimizing side reactions, such as over-sulfonation. Modifications to the thiophene or benzoic acid moieties have been explored to enhance bioactivity .
Pharmacological and Toxicological Profile
Pharmacokinetics
While pharmacokinetic data for this compound is scarce, its low solubility (as inferred from analogs) may limit oral bioavailability . Structural modifications, such as prodrug formulations or salt formation, could improve absorption .
Applications and Future Directions
Therapeutic Development
The compound’s dual sulfonamide architecture positions it as a candidate for:
-
Antimicrobial Agents: Targeting resistant pathogens through folate pathway inhibition.
-
Anticancer Therapeutics: Disrupting Bcl-2 family protein interactions to induce apoptosis .
-
Anti-inflammatory Drugs: Modulating cytokine production via sulfonamide-mediated enzyme inhibition .
Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of thiophene substituents to optimize potency and selectivity.
-
In Vivo Efficacy Testing: Evaluating pharmacokinetics and toxicity in animal models.
-
Combination Therapies: Pairing with existing chemotherapeutics or antibiotics to enhance efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume